N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
Triazoloquinazolines are a class of compounds that contain a quinoxaline ring fused with a 1,2,4-triazole ring . They are known for their versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoloquinazolines are typically synthesized via aromatic nucleophilic substitution . This involves the reaction of a precursor compound with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would likely feature a fused ring system containing a quinoxaline ring and a 1,2,4-triazole ring . The presence of various substituents such as a cyclopentyl group, a methylbenzylthio group, a propyl group, and a carboxamide group would further add to the complexity of the structure.Scientific Research Applications
Synthesis and Chemical Properties
N-cyclopentyl-1-((3-methylbenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is part of a class of compounds involved in various synthetic processes. The synthesis methods often involve cyclocondensation reactions, as well as reactions with different amines and aldehydes. These processes lead to the formation of compounds with diverse structural characteristics and potential applications in pharmaceutical and chemical research (Lipson et al., 2006).
Potential Biological Activities
Compounds similar to this compound have been shown to possess significant biological activities. Some derivatives demonstrate potent antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans (Pokhodylo et al., 2021). Additionally, certain quinazoline derivatives exhibit anticancer activities, showcasing their potential in oncological research (Ahmed et al., 2014).
Applications in Drug Discovery
These compounds, including this compound, are often studied for their potential applications in drug discovery. Their diverse biological activities make them suitable candidates for developing new pharmaceuticals. For instance, some derivatives have been evaluated for their potential use in treating erectile dysfunction and male reproductive health issues (Danylchenko et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-cyclopentyl-1-[(3-methylphenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-3-13-30-24(33)21-12-11-19(23(32)27-20-9-4-5-10-20)15-22(21)31-25(30)28-29-26(31)34-16-18-8-6-7-17(2)14-18/h6-8,11-12,14-15,20H,3-5,9-10,13,16H2,1-2H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMZKBMXSGQREU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCC3)N4C1=NN=C4SCC5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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